![molecular formula C7H7ClN4 B1626904 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 87412-89-3](/img/structure/B1626904.png)
4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine, also known as 4-chloro-CDP, is a heterocyclic compound with a unique structure that has attracted the attention of researchers in recent years. It is a member of the pyrazolo[3,4-d]pyrimidine family, and its structure is composed of a five-membered ring with a chlorine atom at the 4-position. This compound has been studied for its potential applications in various fields, such as synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
Cancer Treatment: CDK2 Inhibition
One of the prominent applications of this compound is as an inhibitor of Cyclin-dependent kinase 2 (CDK2), which is a crucial target for cancer therapy. CDK2 is responsible for cell cycle progression and its inhibition can lead to the selective targeting of tumor cells . Derivatives of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45–97 nM and 6–99 nM, respectively .
Antitumor Activity: Cell Cycle and Apoptosis
Further research into the antitumor properties of this compound has revealed its ability to cause alterations in cell cycle progression and induce apoptosis in tumor cells. This dual activity against cell lines and CDK2 makes it a potential candidate for further investigations in cancer treatment strategies .
Molecular Docking and Drug Design
The compound’s structure has been utilized in molecular docking simulations to confirm its fit into the CDK2 active site, which is essential for its inhibitory action. This application is particularly valuable in the field of drug design, where understanding the interaction between small molecules and enzymes is crucial for developing new therapeutics .
Pharmacokinetics and ADMET Studies
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been conducted to predict the pharmacokinetic properties of this compound. These studies are important for assessing the drug-likeness and potential side effects of new compounds before they proceed to clinical trials .
Antibacterial Activity
Apart from its applications in oncology, 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine derivatives have also been evaluated for their antibacterial activity. They have been tested against various bacterial strains, including the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli .
Free Radical Scavenging Activity
The compound has been studied for its free radical scavenging activity, which is a measure of its antioxidant properties. Antioxidants are crucial in combating oxidative stress in the body, which can lead to various diseases, including cancer and neurodegenerative disorders .
properties
IUPAC Name |
4-chloro-1,3-dimethylpyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-4-5-6(8)9-3-10-7(5)12(2)11-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCUSLQIKDPCGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=NC=N2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30519892 | |
Record name | 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30519892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine | |
CAS RN |
87412-89-3 | |
Record name | 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30519892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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